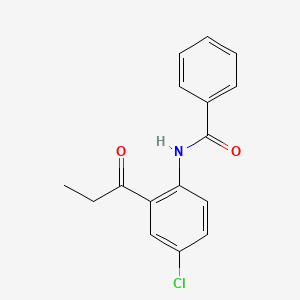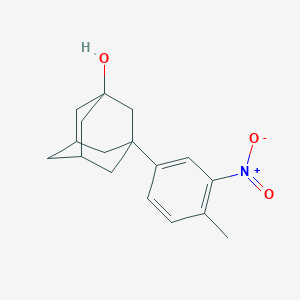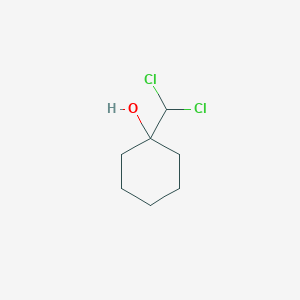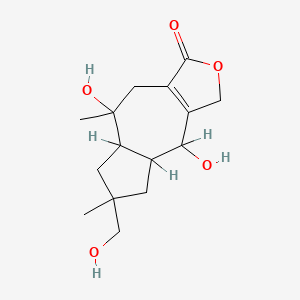
Lactarorufin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lactarorufin B is a natural product found in Lactarius rufus, Lactarius aurantiacus, and Lactarius mitissimus with data available.
Applications De Recherche Scientifique
Plant Growth Regulation
Lactarorufin B, along with other related sesquiterpenes, has been found to exhibit plant growth regulatory activities. Research by Kamo et al. (2006) and Matsuzaki et al. (2016) indicates that compounds like 1,2-dehydrolactarolide A and lactarorufin A from mushrooms such as Lactarius vellereus and Russula vinosa regulate plant growth, particularly in lettuce seedlings (Kamo et al., 2006); (Matsuzaki et al., 2016).
Chemical Synthesis and Structural Analysis
The structural analysis and synthesis of sesquiterpenes, including lactarorufin B, are crucial for understanding their properties and potential applications. Daniewski et al. (1990) and Thompson & Heathcock (1992) have contributed to this field by establishing the structure of lactarorufin B through NMR spectroscopy and exploring synthetic routes for related sesquiterpenes (Daniewski et al., 1990); (Thompson & Heathcock, 1992).
Biological Activity and Potential Applications
The research on sesquiterpenes like lactarorufin B extends to their biological activity and potential applications in various fields. Papers such as those by Vidari et al. (1976), Daniewski et al. (1990), and Zheng & Shen (2009) delve into the isolation and characterization of these compounds, hinting at their potential use in biochemistry and pharmacology (Vidari et al., 1976); (Daniewski et al., 1990); (Zheng & Shen, 2009).
Propriétés
Numéro CAS |
52483-05-3 |
|---|---|
Formule moléculaire |
C15H22O5 |
Poids moléculaire |
282.33 g/mol |
Nom IUPAC |
5,9-dihydroxy-7-(hydroxymethyl)-5,7-dimethyl-4,5a,6,8,8a,9-hexahydro-1H-azuleno[5,6-c]furan-3-one |
InChI |
InChI=1S/C15H22O5/c1-14(7-16)3-9-11(5-14)15(2,19)4-8-10(12(9)17)6-20-13(8)18/h9,11-12,16-17,19H,3-7H2,1-2H3 |
Clé InChI |
DBKIEMOKQWYZOA-UHFFFAOYSA-N |
SMILES |
CC1(CC2C(C1)C(CC3=C(C2O)COC3=O)(C)O)CO |
SMILES canonique |
CC1(CC2C(C1)C(CC3=C(C2O)COC3=O)(C)O)CO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (E)-3-[7-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]but-2-enoate](/img/structure/B1656296.png)
![3-Ethyl-3-phenyl-3a,3b,4,5,6,7,8,9,10,11,11a,11b-dodecahydrophenanthro[9,10-c]furan-1-one](/img/structure/B1656299.png)
![2-[4-(4-Butyl-phenyl)-thiazol-2-yl]-3-furan-2-yl-acrylonitrile](/img/structure/B1656301.png)
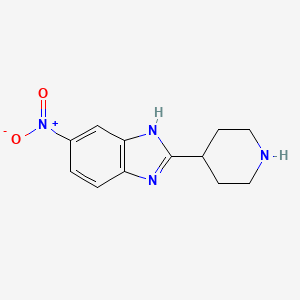


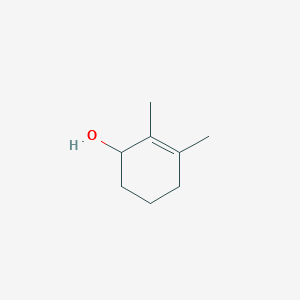
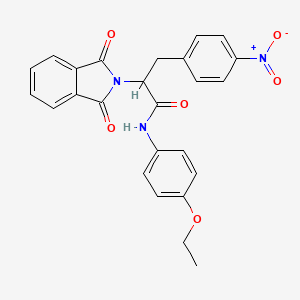
![[4-[(E)-2-acetamido-3-(butan-2-ylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate](/img/structure/B1656308.png)

![4-Tert-butyl-1-[(2,2-dichlorocyclopropyl)methyl]-2-nitrobenzene](/img/structure/B1656313.png)
